molecular formula C13H10N2OS2 B2970240 4-Methyl-5-(2-naphthylsulfinyl)-1,2,3-thiadiazole CAS No. 338408-66-5

4-Methyl-5-(2-naphthylsulfinyl)-1,2,3-thiadiazole

Cat. No. B2970240
CAS RN: 338408-66-5
M. Wt: 274.36
InChI Key: NIVUUDKSNPTACX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .


Chemical Reactions Analysis

This involves studying the compound’s reactivity and the types of chemical reactions it undergoes .


Physical And Chemical Properties Analysis

This involves reporting properties like the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, like acidity or basicity, might also be discussed .

Scientific Research Applications

Antimicrobial Agents

The synthesis of heterocyclic condensed naphthyridine derivatives, including structures related to 1,2,3-thiadiazoles, has shown high activity against gram-negative bacteria, including Ps. aeruginosa, and gram-positive bacteria. These compounds represent a valuable exploration path for developing new antimicrobial agents with potent activity against a broad spectrum of pathogens (Suzuki, 1980).

Anticancer Properties

Research into 2-(naphthalen-1-yl)-methylimidazo[2,1-b][1,3,4]thiadiazole derivatives has identified compounds with potent cytotoxicity against various cancer cell lines, including murine leukemia L1210, human cervix carcinoma HeLa, and human T-lymphocyte CEM. These findings underscore the potential of thiadiazole derivatives as frameworks for developing novel anticancer agents (Choodamani et al., 2021).

Antioxidant and Anticancer Agents

The investigation of triazolo-thiadiazoles for their in vitro antioxidant property and anticancer activity, particularly against HepG2 cells, indicates that these compounds not only exhibit potent antioxidant capabilities but also induce significant cytotoxic effects, suggesting their dual-functionality in therapeutic applications (Sunil et al., 2010).

DNA Damage Protection

New 2-naphthyl ethers have been synthesized and tested for their protective activity against DNA damage induced by bleomycin-iron complex. This research avenue highlights the potential use of thiadiazole derivatives in protecting against DNA damage, a critical aspect in preventing mutagenesis and carcinogenesis (Abdel-Wahab et al., 2009).

Mechanism of Action

If the compound is biologically active, its mechanism of action at the molecular level would be described .

Safety and Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. Proper handling and disposal procedures would also be mentioned .

Future Directions

This could involve discussing potential applications for the compound, or proposing further studies to better understand its properties or improve its synthesis .

properties

IUPAC Name

4-methyl-5-naphthalen-2-ylsulfinylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c1-9-13(17-15-14-9)18(16)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVUUDKSNPTACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)S(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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